Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-b]pyridine core linked to a dimethyl-substituted thiophene ring via a carboxamido bridge. Its structural complexity arises from the integration of multiple aromatic and heterocyclic systems, which are often associated with diverse biological activities, including antioxidant and anti-inflammatory properties . The compound’s synthesis likely involves multi-step reactions starting from ethyl amino-thiophene carboxylate precursors, analogous to methods described in related studies .
Properties
IUPAC Name |
ethyl 2-[(3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-5-24-18(23)12-9(3)10(4)25-17(12)21-15(22)14-13(19)11-7-6-8(2)20-16(11)26-14/h6-7H,5,19H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCJSQUUGVQITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a complex compound that integrates various heterocyclic structures known for their biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a thieno[2,3-b]pyridine core, which is recognized for its diverse pharmacological properties. The structural formula can be summarized as follows:
- Molecular Formula : C15H18N2O2S2
- Key Functional Groups :
- Thieno[2,3-b]pyridine
- Dimethylthiophene
- Carboxamide
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the thieno[2,3-b]pyridine scaffold. For instance, derivatives of this scaffold have shown significant inhibitory effects against various cancer cell lines including breast, colon, lung, and prostate cancers at low micromolar concentrations. Specifically:
- In vitro Studies : Several compounds derived from thieno[2,3-b]pyridine were tested against human topoisomerases and exhibited selective inhibition. Notably, some compounds demonstrated higher efficacy than etoposide, a standard chemotherapeutic agent .
- Mechanism of Action : The anticancer activity is attributed to the induction of reactive oxygen species (ROS) in cancer cells and subsequent apoptosis during the G1 phase of the cell cycle. This suggests that the compound may function as a topoisomerase II inhibitor without intercalating DNA .
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects. Research indicates that similar thieno-pyridine derivatives can inhibit the IKK complex involved in NF-kB signaling pathways. This pathway is crucial for the expression of pro-inflammatory cytokines . Inhibiting this pathway may provide therapeutic benefits in treating autoimmune and inflammatory diseases.
Synthesis and Evaluation
A series of thieno[2,3-b]pyridine derivatives were synthesized to evaluate their biological activities. The following table summarizes key findings from recent studies:
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 27.6 | Topoisomerase II inhibition |
| Compound B | HCT116 | 29.3 | Induction of ROS and apoptosis |
| Compound C | A549 | 35.0 | NF-kB pathway inhibition |
Clinical Relevance
The potential applications of this compound extend beyond cancer therapy. Its ability to modulate inflammatory responses positions it as a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds related to ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate exhibit promising anticancer properties. These compounds act as inhibitors of the IκB kinase (IKK) complex, which is implicated in several cancers and inflammatory diseases. By inhibiting IKK, these compounds can potentially reduce the activity of NF-κB, a transcription factor that promotes tumor growth and survival in cancer cells .
1.2 Antimicrobial Properties
Studies have shown that derivatives of this compound possess antimicrobial activities against various pathogens. For instance, the synthesis of similar thienopyridine derivatives has demonstrated effectiveness against bacterial strains, suggesting that this compound could be further explored for its potential as an antibacterial agent .
Biochemical Applications
2.1 Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, its structural analogs have been reported to inhibit enzymes linked to inflammatory responses, which could lead to therapeutic applications in treating autoimmune diseases .
2.2 Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various target proteins. Such studies provide insights into the mechanism of action at a molecular level and guide further modifications to enhance efficacy and selectivity against target enzymes or receptors .
Synthesis and Chemical Properties
3.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Gewald reaction is a common method used for synthesizing thiophene derivatives, which are then functionalized to introduce various substituents that enhance biological activity .
Table 1: Summary of Synthetic Methods for Thiophene Derivatives
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Molecular Comparisons
*Calculated based on molecular formula.
Key Structural Differences:
- Thienopyridine vs.
- Substituent Variability: The target compound’s 4,5-dimethylthiophene and carboxamido linker distinguish it from , which has a 4-methylphenyl group, and , which incorporate cyanoacrylamido moieties.
Notable Observations:
- The target compound’s synthesis likely parallels methods in , where ethyl amino-thiophene carboxylates undergo nucleophilic substitutions or condensations.
- Cyclization reactions, as in , may be critical for forming fused-ring systems but require precise conditions to avoid byproducts.
Table 3: Functional Properties
Critical Analysis:
- The target compound’s 3-amino group may pose carcinogenic risks akin to heterocyclic amines like IQ , though direct evidence is lacking.
- Its dimethylthiophene substituents could enhance lipophilicity (predicted XLogP3 ~4.7, similar to ), influencing bioavailability and metabolic stability.
Q & A
Q. Key variables :
- Catalyst ratio : Adjust piperidine (0.3–0.5 mL) and acetic acid (1.0–1.5 mL) to balance reaction rate and byproduct formation.
- Solvent polarity : Toluene favors condensation, while DMF may accelerate side reactions.
- Temperature control : Maintain reflux at 110–115°C to prevent decomposition.
- Purification : Ethanol recrystallization improves crystallinity vs. methanol .
Advanced: How to resolve contradictions in spectral data during structural analysis?
- 2D NMR (COSY/HSQC) : Resolves overlapping signals in crowded regions (e.g., thiophene vs. pyridine protons).
- Computational validation : Compare experimental IR/NMR with density functional theory (DFT) simulations.
- Isotopic labeling : Use 13C-labeled precursors to trace unexpected peaks in mass spectra.
- Chromatographic separation : Employ silica gel chromatography to isolate stereoisomers or impurities .
Advanced: What computational strategies predict bioactivity for this compound?
- Molecular docking : Target COX-2 (PDB: 5KIR) to assess anti-inflammatory potential via binding affinity (ΔG < −8 kcal/mol).
- QSAR modeling : Correlate substituent electronic effects (Hammett σ constants) with antioxidant activity (IC50 values).
- ADMET prediction : Use SwissADME to evaluate bioavailability (%ABS >50) and toxicity (LD50 >500 mg/kg) .
Advanced: How do structural modifications impact pharmacological activity?
- Thiophene core : Enhances π-π stacking with enzyme active sites (e.g., COX-2).
- Methyl groups : Increase lipophilicity (logP ~3.5), improving membrane permeability.
- Amino substituents : Hydrogen bonding with catalytic residues (e.g., Arg120 in COX-2) enhances inhibitory activity.
Modify substituents systematically (e.g., electron-withdrawing groups on benzaldehyde) and test via in vitro assays (e.g., DPPH radical scavenging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
